

Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3,5-diiodobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of **4-Amino-3,5-diiodobenzoic acid**. While specific experimental spectral data for this compound is not readily available in the public domain, this document outlines the standard methodologies for acquiring and interpreting ^1H and ^{13}C NMR spectra, presents the molecular structure with atom numbering for spectral assignment, and details a typical experimental workflow.

Introduction to the Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid

4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for research and development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. ^1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR reveals the carbon skeleton of the molecule.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired and published spectral data in readily accessible databases, the following tables present predicted chemical shifts for **4-Amino-3,5-**

diiodobenzoic acid. These predictions are based on established increments and computational models; however, they should be considered as estimations until experimentally verified.

Table 1: Predicted ^1H NMR Spectral Data for **4-Amino-3,5-diiodobenzoic acid**

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2, H-6	8.1 - 8.3	Singlet	2H
-NH ₂	4.5 - 5.5	Broad Singlet	2H
-COOH	11.0 - 13.0	Broad Singlet	1H

Note: The chemical shifts of protons on the amino (-NH₂) and carboxylic acid (-COOH) groups are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Amino-3,5-diiodobenzoic acid**

Labeled Carbon	Predicted Chemical Shift (δ , ppm)
C-1	130 - 135
C-2, C-6	138 - 142
C-3, C-5	85 - 95
C-4	150 - 155
-COOH	165 - 170

Experimental Protocols for NMR Spectroscopy

A general protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra of **4-Amino-3,5-diiodobenzoic acid** is provided below. This protocol is based on standard laboratory practices.

[1]

3.1. Sample Preparation

- Weigh approximately 5-10 mg of high-purity **4-Amino-3,5-diiodobenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts of labile protons. DMSO-d₆ is often a good choice for aromatic acids and amines.
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single-pulse (zg30)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (depending on sample concentration)
- Spectral Width: 16 ppm (-2 to 14 ppm)
- Temperature: 298 K

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz

- Pulse Program: Proton-decoupled (zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, as ^{13}C has a low natural abundance)
- Spectral Width: 240 ppm (-20 to 220 ppm)
- Temperature: 298 K

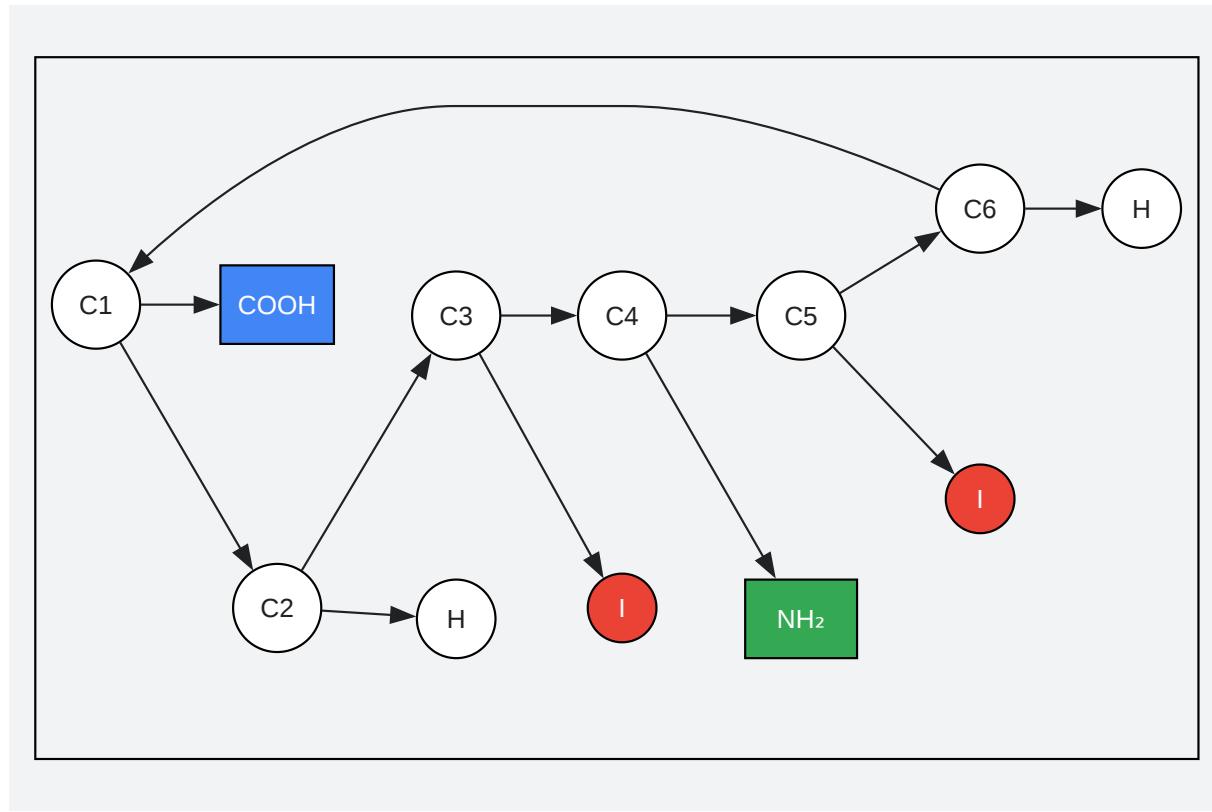
3.3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ^1H NMR spectrum to deduce the connectivity of the protons.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignments.

Visualizations

4.1. Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of **4-Amino-3,5-diiodobenzoic acid** with the atoms labeled for NMR spectral assignment.

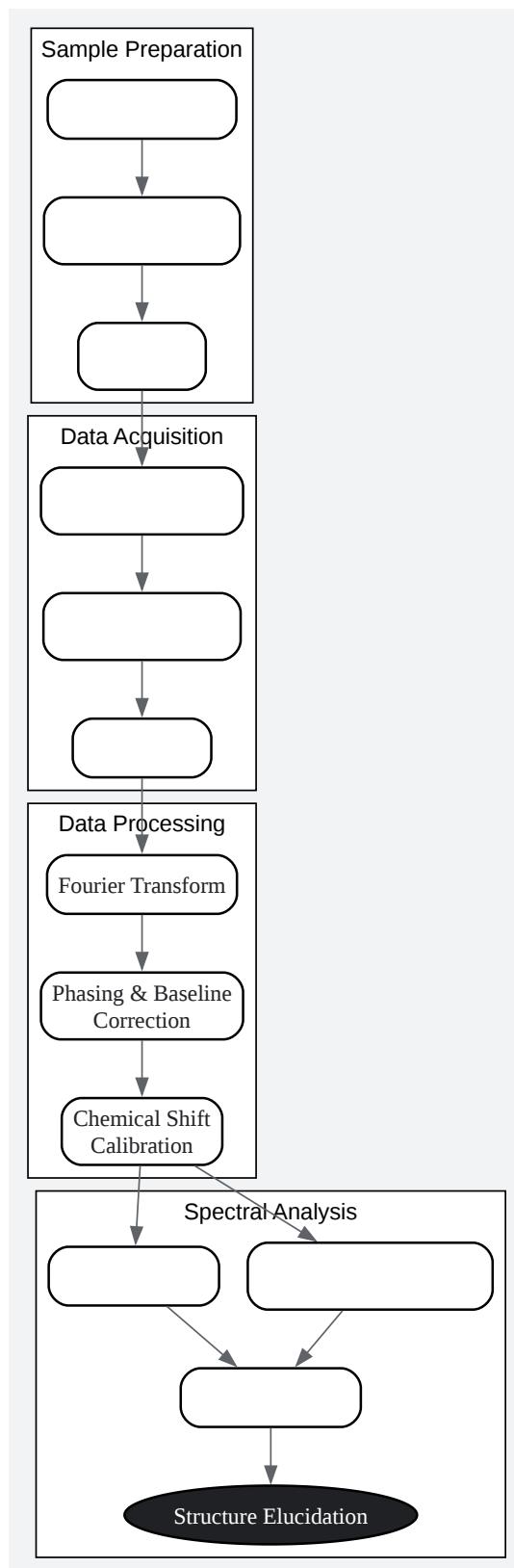


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Caption: Molecular structure of **4-Amino-3,5-diiodobenzoic acid** with atom numbering for NMR.

4.2. NMR Data Acquisition and Analysis Workflow

The diagram below outlines the general workflow from sample preparation to structural elucidation using NMR spectroscopy.



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Caption: General workflow for NMR data acquisition and analysis.

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References

- 1. rsc.org [rsc.org]
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